molecular formula C18H16F3N3O B2827533 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-70-4

5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2827533
CAS No.: 860789-70-4
M. Wt: 347.341
InChI Key: MOQSLVSBRAZRMA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzyl group, and a 1,2,4-triazolone ring . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the biological activity of pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, trifluoromethyl groups are often introduced into molecules using various methods, such as the use of trifluoromethyl ketones . The benzyl group could potentially be introduced through a reaction with a suitable benzyl halide .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The trifluoromethyl group would introduce a degree of electron-withdrawing character, while the benzyl group would likely have a more electron-donating effect .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Antimicrobial Activities

Research has shown the synthesis and evaluation of various 1,2,4-triazole derivatives, including compounds structurally similar to 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating significant antimicrobial activities. These compounds have been tested against various microorganisms, exhibiting good or moderate activities, highlighting their potential in addressing microbial resistance and infections (Bektaş et al., 2007).

Antioxidant Properties

Studies have also explored the antioxidant properties of triazole derivatives. These compounds, including variations of the 1,2,4-triazole structure, have been assessed for their in vitro antioxidant activities, including reducing power and free radical scavenging. This research provides insights into the potential therapeutic applications of these compounds as antioxidants (Yüksek et al., 2015).

Corrosion Inhibition

1,2,4-Triazole derivatives have also been studied for their application in corrosion inhibition. These compounds, which include structures similar to the chemical , have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their adsorption and protective properties on metal surfaces provide valuable insights for industrial applications, particularly in preventing material degradation (Yadav et al., 2013).

Antitumor Activities

In the realm of cancer research, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antitumor properties. These compounds have shown promising activities against various cancer cell lines, underscoring their potential role in developing new anticancer drugs (Shi et al., 1996).

Antimicrobial Agent Design

The design and synthesis of triazole-based compounds have led to the development of potential antimicrobial agents. These compounds, including triazole derivatives, have shown broad-spectrum antimicrobial activities, which can be pivotal in addressing the growing concern of antibiotic resistance (Bhat et al., 2016).

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-12-6-8-16(9-7-12)24-13(2)22-23(17(24)25)11-14-4-3-5-15(10-14)18(19,20)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSLVSBRAZRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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